Cas no 110101-22-9 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-)
110101-22-9 structure
Product Name:D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-
CAS-Nr.:110101-22-9
MF:C22H38N2O16
MW:586.5409283638
CID:166230
PubChem ID:3082546
Update Time:2025-04-19
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- desialylated human Cad antigenic determinant
- D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®
- N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamid
- 2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-(acetylamino)-2-deoxy-D-galactose
- 3)-2-(acetylamino)-2-deoxy
- 3)-2-(acetylamino)-2-deoxy-
- 4)-O-b-D-galactopyranosyl-(1®
- D-Galactose, O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-3)-2-(acetylamino)-2-deoxy-
- DS-Cad
- O-(2-Acetamido-2-deoxygalactopyranosyl)(1-4)-O-galactopyranosyl(1-3)-2-acetamido-2-deoxygalactopyranose
- DTXSID80149143
- 110101-22-9
- N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-
-
- Inchi: 1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
- InChI-Schlüssel: ASGUPKXCDOJNJC-IHQAUTJNSA-N
- Lächelt: O([C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(C)=O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)NC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 586.222
- Monoisotopenmasse: 586.222
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 13
- Komplexität: 837
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 14
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.6
- Topologische Polaroberfläche: 294Ų
Experimentelle Eigenschaften
- Dichte: 1.6
- Siedepunkt: 1091.6°C at 760 mmHg
- Flammpunkt: 614°C
- Brechungsindex: 1.617
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- Verwandte Literatur
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
110101-22-9 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-) Verwandte Produkte
- 38864-21-0(N,N',N''-Triacetylchitotriose)
- 13007-32-4(Lacto-N-neotetraose)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge